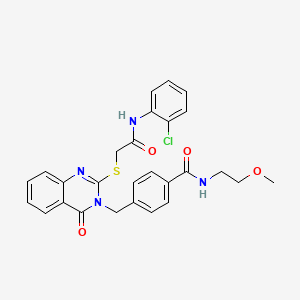

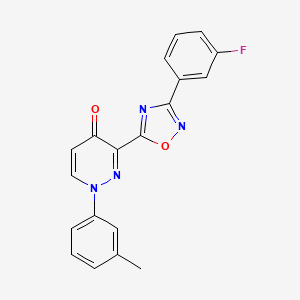

![molecular formula C24H27N3O3S B2405970 [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide CAS No. 946260-70-4](/img/structure/B2405970.png)

[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide, also known as PSB-603, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSB-603 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

科学的研究の応用

Glycine-site NMDA and AMPA Antagonists

Compounds similar to 4-(piperidylsulfonyl)phenyl-N-(2,6,8-trimethyl(4-quinolyl))carboxamide have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This application is crucial in the field of neuropharmacology, where modulation of these receptors can have significant implications for neurological disorders and conditions related to excitatory neurotransmission (Hays et al., 1993).

NK1 Receptor Ligands

The transformation of the quinoline nucleus into substituted or azole-fused pyridine moieties has led to the development of NK1 receptor ligands showing affinity in the nanomolar range. These ligands, including compounds with 4-methyl-1-piperazinyl derivatives, have shown potential in blocking induced proliferation and migration of microvascular endothelial cells, indicating their significance in cancer research and treatment (Giuliani et al., 2011).

Remote Sulfonylation of Aminoquinolines

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using stable and safe sodium sulfinates as sulfide sources represents a breakthrough in organic synthesis. This process yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, offering a more environmentally friendly approach to the synthesis of sulfonylated compounds (Xia et al., 2016).

Synthesis and Molecular Docking Studies

The synthesis of novel quinolone-3-carbaldehyde derivatives that include the 4-(piperidylsulfonyl)phenyl moiety has been explored. These compounds have been characterized and their structures elucidated by single crystal X-ray diffraction studies. Molecular docking studies have been carried out to understand the binding modes of these synthesized compounds with target proteins, indicating their potential in antimicrobial and antifungal applications (Desai et al., 2017).

Anticancer Activities

A series of 4-aminoquinoline derived sulfonyl analogs have been synthesized and evaluated for their anticancer activities. These compounds, including those with modifications similar to 4-(piperidylsulfonyl)phenyl moieties, have shown effectiveness against various cancer cell lines, with certain compounds exhibiting preferential cancer cell-killing effects, highlighting their potential as safe and effective anticancer agents (Solomon et al., 2019).

特性

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-21(14-16)22(15-18(3)25-23)26-24(28)19-7-9-20(10-8-19)31(29,30)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKZDASTUFDEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

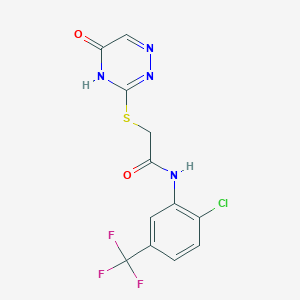

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

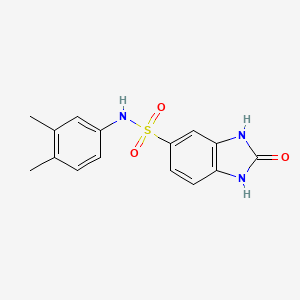

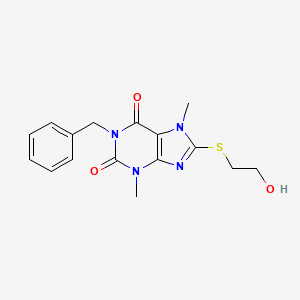

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

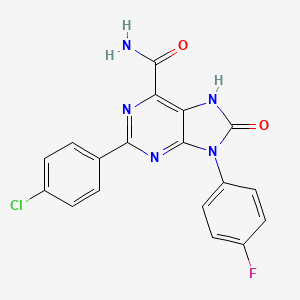

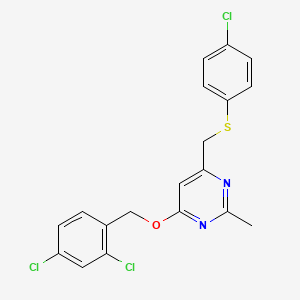

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)